molecular formula C31H33Cl2F3N8O8S2 B10837862 (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride

Número de catálogo B10837862
Peso molecular: 837.7 g/mol
Clave InChI: DSGXXSRGPIYUHF-BSFUAILISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

NBI-37582 is a small molecule drug initially developed by Neurocrine Biosciences, Inc. It functions as an antagonist of the corticotropin-releasing factor receptor 1 (CRHR1). This compound was primarily researched for its potential therapeutic effects in treating anxiety and depressive disorders .

Métodos De Preparación

The synthetic routes and reaction conditions for NBI-37582 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts under controlled conditions. Industrial production methods would typically involve large-scale synthesis in specialized reactors, followed by purification processes to ensure the compound’s purity and efficacy .

Análisis De Reacciones Químicas

NBI-37582 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

NBI-37582 exerts its effects by antagonizing the corticotropin-releasing factor receptor 1. This receptor is a G-protein coupled receptor that binds to corticotropin-releasing hormone and urocortin. Upon binding, the receptor undergoes a conformational change that triggers signaling pathways involving guanine nucleotide-binding proteins and downstream effectors like adenylate cyclase. By blocking this receptor, NBI-37582 inhibits the stress response mediated by corticotropin-releasing hormone .

Comparación Con Compuestos Similares

NBI-37582 is unique in its high affinity and selectivity for the corticotropin-releasing factor receptor 1. Similar compounds include:

    Antalarmin: Another CRHR1 antagonist with similar therapeutic potential.

    Pexacerfont: A CRHR1 antagonist studied for its effects on anxiety and depression.

    Verucerfont: A CRHR1 antagonist investigated for its potential in treating stress-related disorders.

These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetics, and therapeutic profiles .

Propiedades

Fórmula molecular

C31H33Cl2F3N8O8S2

Peso molecular

837.7 g/mol

Nombre IUPAC

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C31H31F3N8O8S2.2ClH/c1-39-5-7-40(8-6-39)24-17(33)9-15-23(19(24)34)41(4-3-32)10-16(25(15)43)30(48)50-11-14-12-51-28-21(27(45)42(28)22(14)29(46)47)37-26(44)20(38-49-2)18-13-52-31(35)36-18;;/h9-10,13,21,28H,3-8,11-12H2,1-2H3,(H2,35,36)(H,37,44)(H,46,47);2*1H/b38-20+;;/t21-,28-;;/m1../s1

Clave InChI

DSGXXSRGPIYUHF-BSFUAILISA-N

SMILES isomérico

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N/OC)/C6=CSC(=N6)N)SC4)C(=O)O)CCF)F.Cl.Cl

SMILES canónico

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)CCF)F.Cl.Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.